molecular formula C22H25N5O3 B2690436 1-(4-Methoxy-2-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396634-44-8

1-(4-Methoxy-2-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No.: B2690436
CAS No.: 1396634-44-8
M. Wt: 407.474
InChI Key: NVBSBPZASPEXLE-UHFFFAOYSA-N
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Description

This compound features a urea core linked to a 4-methoxy-2-methylphenyl group and a cyclohexyl ring substituted with a 1,2,4-oxadiazol-5-yl-pyridin-4-yl moiety. The urea group is a common pharmacophore in kinase inhibitors and enzyme modulators, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity through hydrogen bonding and π-π interactions . The pyridinyl group may contribute to solubility and target engagement, as seen in related antiviral and anticancer agents .

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-15-14-17(29-2)6-7-18(15)24-21(28)26-22(10-4-3-5-11-22)20-25-19(27-30-20)16-8-12-23-13-9-16/h6-9,12-14H,3-5,10-11H2,1-2H3,(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBSBPZASPEXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Methoxy-2-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea , with the CAS Number 1396634-44-8, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C22H25N5O3
  • Molecular Weight : 393.47 g/mol
  • Structure : The compound features a urea linkage with a cyclohexyl group and a pyridinyl oxadiazole moiety, contributing to its biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Notably:

  • Cell Line Studies : In vitro studies have demonstrated that this compound has potent antiproliferative effects against various cancer cell lines. For instance:
    • Inhibition rates of over 80% were observed in T-47D (breast cancer), SK-MEL-5 (melanoma), and MDA-MB-468 (breast cancer) cell lines .
    • The compound showed IC50 values as low as 0.67 µM against PC-3 prostate cancer cells, indicating strong efficacy compared to standard treatments like sorafenib .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)% Inhibition
T-47D (Breast)-90.47%
SK-MEL-5 (Melanoma)-84.32%
MDA-MB-468 (Breast)-84.83%
PC-3 (Prostate)0.67-

The mechanism through which this compound exerts its anticancer effects is linked to its ability to induce apoptosis and inhibit cell proliferation. Molecular docking studies suggest that it interacts effectively with target proteins involved in cancer cell survival pathways .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity:

  • Antibacterial and Antifungal Properties : While specific data on the antibacterial efficacy of this compound is limited, related studies on similar oxadiazole derivatives indicate potential effectiveness against various bacterial strains .

Table 2: Antimicrobial Activity Insights

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliLow
Candida albicansModerate

Conclusion and Future Directions

The biological activity of This compound presents promising avenues for further research, particularly in cancer therapeutics and antimicrobial applications. Future studies should focus on:

  • In Vivo Studies : To validate the efficacy observed in vitro.
  • Mechanistic Studies : To elucidate the precise pathways affected by this compound.
  • Formulation Development : To explore potential delivery methods for enhanced bioavailability.

This compound's unique structure and demonstrated biological activities make it a candidate for further exploration in drug development pipelines.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

Compound Name & CAS Key Substituents Molecular Weight Key Differences vs. Target Compound Potential Implications References
3-{1-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(trifluoromethyl)phenyl]urea (1396795-05-3) 3-(Trifluoromethyl)phenyl 431.41 -CF₃ group instead of 4-methoxy-2-methylphenyl Enhanced metabolic stability due to electron-withdrawing -CF₃; increased lipophilicity
1-(3-Chlorophenyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (Discontinued) 3-Chlorophenyl ~430 (estimated) -Cl substituent instead of -OCH₃/-CH₃ Higher lipophilicity; potential toxicity or reduced solubility
1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea Pyrrolidine ring, -CF₃ phenyl 400.18 Pyrrolidine vs. cyclohexyl; phenyl-oxadiazole vs. pyridinyl-oxadiazole Reduced steric hindrance; altered binding kinetics
3-(2-Methoxyethyl)-1-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (1396809-27-0) 2-Methoxyethyl 345.40 Methoxyethyl urea substituent Improved aqueous solubility; reduced aromatic interactions
Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -CF₃ in ) may enhance metabolic stability but reduce solubility.

Core Heterocycle Variations :

  • Pyrrolidine-based analogs () exhibit conformational flexibility, whereas the cyclohexyl group in the target compound may impose steric constraints, affecting binding pocket accessibility.

Antiviral Potential: Oxadiazole-pyridinyl motifs are recurrent in SARS-CoV-2 inhibitors (e.g., compound 130 in ), suggesting the target compound could be explored for similar applications.

Challenges :

  • Steric Hindrance : The cyclohexyl group may complicate cyclization steps.
  • Solubility : Methoxy groups improve solubility, but aromatic stacking may still limit bioavailability .

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